molecular formula C23H21FN2O2S B6102544 N-(3'-fluoro-4-biphenylyl)-1-(2-thienylcarbonyl)-3-piperidinecarboxamide

N-(3'-fluoro-4-biphenylyl)-1-(2-thienylcarbonyl)-3-piperidinecarboxamide

Katalognummer B6102544
Molekulargewicht: 408.5 g/mol
InChI-Schlüssel: CXPVMFKKUKOFSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3'-fluoro-4-biphenylyl)-1-(2-thienylcarbonyl)-3-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer. This compound belongs to the class of drugs known as protein kinase inhibitors, which work by inhibiting the activity of specific enzymes that are involved in the growth and proliferation of cancer cells.

Wirkmechanismus

The mechanism of action of N-(3'-fluoro-4-biphenylyl)-1-(2-thienylcarbonyl)-3-piperidinecarboxamide involves the inhibition of specific protein kinases that are involved in the signaling pathways that regulate cell growth, proliferation, and survival. By blocking the activity of these enzymes, this compound can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the inhibition of B-cell receptor signaling, the suppression of cytokine production, and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to have immunomodulatory effects, which may enhance the anti-tumor immune response.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(3'-fluoro-4-biphenylyl)-1-(2-thienylcarbonyl)-3-piperidinecarboxamide is its potent and selective inhibition of specific protein kinases, which makes it an attractive candidate for the development of targeted cancer therapies. However, one of the limitations of this compound is its potential for off-target effects, which can lead to unwanted side effects and toxicity.

Zukünftige Richtungen

There are several potential future directions for the development of N-(3'-fluoro-4-biphenylyl)-1-(2-thienylcarbonyl)-3-piperidinecarboxamide as a therapeutic agent for the treatment of cancer. These include the evaluation of its efficacy in clinical trials, the optimization of its pharmacokinetic properties, and the identification of biomarkers that can predict response to treatment. Additionally, further studies are needed to better understand the mechanisms underlying the immunomodulatory effects of this compound, and to explore its potential for combination therapy with other anti-cancer agents.

Synthesemethoden

The synthesis of N-(3'-fluoro-4-biphenylyl)-1-(2-thienylcarbonyl)-3-piperidinecarboxamide involves a multi-step process that begins with the preparation of the starting materials, followed by the formation of the intermediate compounds, and finally the assembly of the final product. The key steps in the synthesis include the coupling of the biphenyl and thienyl fragments, the introduction of the piperidine ring, and the incorporation of the fluoro substituent.

Wissenschaftliche Forschungsanwendungen

N-(3'-fluoro-4-biphenylyl)-1-(2-thienylcarbonyl)-3-piperidinecarboxamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. These studies have demonstrated that this compound is a potent inhibitor of several protein kinases that are known to be involved in the development and progression of cancer, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and Janus kinase 3 (JAK3).

Eigenschaften

IUPAC Name

N-[4-(3-fluorophenyl)phenyl]-1-(thiophene-2-carbonyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O2S/c24-19-6-1-4-17(14-19)16-8-10-20(11-9-16)25-22(27)18-5-2-12-26(15-18)23(28)21-7-3-13-29-21/h1,3-4,6-11,13-14,18H,2,5,12,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPVMFKKUKOFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.